N-(2,2-dinitropropyl)urea
Description
N-(2,2-Dinitropropyl)urea is a urea derivative where one hydrogen atom on the urea moiety (NH₂-CO-NH₂) is replaced by a 2,2-dinitropropyl group. According to IUPAC nomenclature rules, such derivatives are named as substitution products of urea, with the substituent’s position denoted using "N" or numerical locants (e.g., 1,3-dimethylurea) .
Properties
Molecular Formula |
C4H8N4O5 |
|---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
2,2-dinitropropylurea |
InChI |
InChI=1S/C4H8N4O5/c1-4(7(10)11,8(12)13)2-6-3(5)9/h2H2,1H3,(H3,5,6,9) |
InChI Key |
QEQDTVVNSGUGCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)N)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dinitropropyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product. The reaction conditions are mild, and the process can be scaled up for industrial production.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high purity and yield. The use of water as a solvent reduces environmental impact and simplifies the purification process.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-dinitropropyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitro groups and the urea moiety.
Common Reagents and Conditions:
Oxidation: Typically involves strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Involves nucleophiles such as amines or thiols, often under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,2-dinitropropyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,2-dinitropropyl)urea involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. The nitro groups and urea moiety play crucial roles in these interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Substituent Count : this compound has a single dinitropropyl group, whereas BDNPA, BDNPF, and BDNPN are bis-substituted, enhancing their plasticizing or explosive performance .
- Functional Groups : The urea backbone in this compound contrasts with the acetal/formal (BDNPA/F), acrylate, or nitramine (BDNPN) groups in analogs, leading to divergent reactivity and applications.
- Applications : Bis-dinitropropyl compounds are prioritized in military and aerospace industries for their insensitivity and compatibility with binders like GAP (glycidyl azide polymer) . This compound’s applications remain speculative but may align with niche energetic formulations.
Thermal and Chemical Stability
- Decomposition Mechanisms : Evidence from related dinitropropyl compounds (e.g., 2,2-dinitro-1-methoxypropane) suggests that nitro groups destabilize the molecule, leading to exothermic decomposition pathways . However, bis-substituted derivatives like BDNPA/F exhibit lower sensitivity due to steric hindrance and balanced oxygen content .
- Sensitivity Data: this compound’s sensitivity is undocumented, but its mono-substituted structure may render it more reactive than bis-analogs. For example, 2,2-dinitropropyl acrylate is flagged as flammable, indicating that terminal nitro groups increase hazards .
Regulatory Status
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
